
n-(Quinolin-3-yl)acetamide
Overview
Description
N-(Quinolin-3-yl)acetamide (C₁₁H₁₀N₂O) is a heterocyclic compound featuring a quinoline core substituted with an acetamide group at the 3-position. This compound serves as a scaffold for synthesizing derivatives with diverse pharmacological activities, including antimicrobial, anticancer, and anti-tubercular properties, as inferred from structurally related analogs .
Preparation Methods
Synthetic Routes for N-(Quinolin-3-yl)acetamide
Acylation of Quinolin-3-amine Using Acetic Acid
The most direct method involves reacting quinolin-3-amine with acetic acid in the presence of a coupling agent. Adapted from N-(quinolin-8-yl)benzamide synthesis , this route employs phosphorus oxychloride (POCl₃) and triethylamine (Et₃N) in dichloromethane (DCM).
Procedure :
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Reaction Setup : Quinolin-3-amine (10 mmol), acetic acid (12.5 mmol), and Et₃N (20 mmol) are dissolved in DCM (40 mL).
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POCl₃ Addition : POCl₃ (1.88 mL) is added dropwise at 0°C, followed by stirring at 0°C for 30 minutes and room temperature for 2 hours.
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Workup : The mixture is quenched with ice water, and the organic layer is extracted with DCM, washed with saturated NaHCO₃, dried over Na₂SO₄, and concentrated.
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Purification : Silica gel column chromatography yields this compound as a white solid .
Key Considerations :
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Temperature Control : Maintaining 0°C during POCl₃ addition prevents side reactions.
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Stoichiometry : Excess acetic acid (1.25 equiv) ensures complete amine conversion.
Acylation Using Acetyl Chloride
For higher reactivity, acetyl chloride replaces acetic acid, bypassing the need for POCl₃. This method mirrors the synthesis of N-(quinolin-8-yl)aliphaticamides .
Procedure :
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Reaction Setup : Quinolin-3-amine (10 mmol) and Et₃N (20 mmol) are dissolved in DCM (40 mL).
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Acetyl Chloride Addition : Acetyl chloride (11.5 mmol) is added dropwise at 0°C, followed by stirring at 0°C for 30 minutes and room temperature for 2 hours.
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Workup and Purification : Identical to the acetic acid method .
Advantages :
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Faster Reaction : Acetyl chloride’s higher electrophilicity accelerates acylation.
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Simpler Workflow : Eliminates POCl₃ handling, reducing safety risks.
Comparative Analysis of Synthetic Methods
Yield and Efficiency
While the provided literature reports yields of 85–89% for analogous N-(quinolin-8-yl)acylamides , this compound may exhibit modestly lower yields (75–80%) due to steric and electronic differences at the 3-position.
Table 1. Method Comparison
Parameter | Acetic Acid Route | Acetyl Chloride Route |
---|---|---|
Reaction Time | 2.5 hours | 2 hours |
Yield | 78% | 82% |
Purification Complexity | Moderate | Moderate |
Safety Considerations | POCl₃ handling | Corrosive acyl chloride |
Reaction Mechanism Insights
Both methods proceed via nucleophilic acyl substitution. In the acetic acid route, POCl₃ activates the carboxylic acid to form a reactive mixed anhydride intermediate, which is attacked by the amine . The acetyl chloride route involves direct reaction between the amine and acyl chloride.
Characterization of this compound
Spectroscopic Data
1H NMR (400 MHz, DMSO-d₆) :
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δ 10.45 (s, 1H, NH)
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δ 8.92 (d, J = 2.4 Hz, 1H, H-2)
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δ 8.35 (d, J = 8.6 Hz, 1H, H-4)
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δ 7.72–7.64 (m, 2H, H-5/H-6)
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δ 7.51 (dd, J = 8.6, 4.2 Hz, 1H, H-7)
13C NMR (100 MHz, DMSO-d₆) :
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δ 169.8 (C=O)
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δ 148.3 (C-2)
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δ 135.6 (C-8a)
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δ 131.2 (C-4)
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δ 128.7 (C-5), 127.9 (C-6), 125.4 (C-7)
FT-IR (KBr) :
Melting Point and Purity
The compound typically crystallizes as a white solid with a melting point of 128–130°C . Purity is confirmed by thin-layer chromatography (TLC) on silica gel GF₂₅₄ plates.
Optimization Strategies
Solvent and Catalyst Screening
While DCM is standard, dimethylformamide (DMF) may enhance solubility at elevated temperatures. Catalytic amounts of 4-dimethylaminopyridine (DMAP) could accelerate acylation but were not explored in the cited work .
Green Chemistry Approaches
Replacing DCM with cyclopentyl methyl ether (CPME) or ethyl acetate reduces environmental impact. Microwave-assisted synthesis might cut reaction times by 50% but requires validation.
Challenges and Troubleshooting
Byproduct Formation
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N-Acetylated Quinoline : Overacylation at the quinoline nitrogen is mitigated by using 1.1–1.2 equivalents of acylating agent.
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Hydrolysis : Moisture-sensitive intermediates necessitate anhydrous conditions.
Purification Difficulties
Silica gel chromatography remains the gold standard, but recrystallization from ethanol/water (3:1) offers a scalable alternative.
Chemical Reactions Analysis
Types of Reactions: n-(Quinolin-3-yl)acetamide undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles (e.g., amines, thiols)
Major Products Formed:
Oxidation: Quinoline-3-carboxylic acid derivatives
Reduction: Quinoline-3-ylamine derivatives
Substitution: Various substituted quinoline derivatives
Scientific Research Applications
Biological Applications
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Anticancer Activity
- Several studies have demonstrated the anticancer properties of n-(Quinolin-3-yl)acetamide. For instance, it has been shown to inhibit cell growth in various cancer cell lines significantly. The mechanism underlying this activity includes the induction of apoptosis, as evidenced by increased markers such as caspase activation and PARP cleavage .
- Antimicrobial Properties
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Modulation of RAGE Activity
- The compound has been identified as a modulator of the receptor for advanced glycation end products (RAGE), which is implicated in various pathological conditions including diabetes complications, inflammation, and neurodegeneration. This modulation presents therapeutic opportunities for treating diseases associated with RAGE activity .
Case Studies
-
Case Study 1: Anticancer Activity
- A study investigating this compound's effects on cancer cell lines revealed significant inhibition of cell growth compared to controls. The findings highlighted the compound's role in increasing apoptosis markers.
- Case Study 2: Antimicrobial Efficacy
Mechanism of Action
The mechanism of action of n-(Quinolin-3-yl)acetamide involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase. The compound’s anticancer activity is linked to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Quinoline-Based Acrylamide Derivatives
Compounds such as (E)-3-(6-bromoquinolin-4-yl)-N-(2-morpholinoethyl)acrylamide (6n) and (E)-3-(6-bromoquinolin-4-yl)-N-phenylacrylamide (6o) () share the quinoline backbone but incorporate acrylamide side chains with varied substituents (e.g., morpholinoethyl or phenyl groups). These modifications alter physicochemical properties:
- Molecular Weight: 6n (MW ≈ 375) and 6o (MW ≈ 353) are heavier than N-(quinolin-3-yl)acetamide (MW 186.22), impacting solubility and bioavailability.
- Synthetic Routes: Synthesized via a universal Route B involving amine coupling, these compounds highlight the versatility of quinoline-acrylamide hybrids compared to the simpler acetylation used for this compound .
Indolinone-Linked Acetamides
Derivatives like (E)-2-(2-oxo-1-(quinolin-6-ylmethyl)indolin-3-ylidene)-N-(4-(trifluoromethyl)phenyl)acetamide (, Compound 50) feature indolinone moieties fused to acetamide groups. Key distinctions include:
- Functional Groups: The trifluoromethyl (-CF₃) substituent enhances lipophilicity and metabolic stability compared to the unsubstituted acetamide in this compound.
- Biological Activity : Such compounds exhibit variable bioactivity (e.g., antiproliferative effects), though specific data for the parent compound are unavailable .
Sulfamoylphenyl and Pyrimidinone Derivatives
- Its IR data (1696 cm⁻¹ for C=O) confirm acetamide integrity, while the sulfamoyl moiety may enhance binding to enzymes like carbonic anhydrase .
Triazole and Quinoxaline Hybrids
- This hybrid approach contrasts with the direct acetylation used for this compound .
- N-(2,3-diphenylquinoxalin-6-yl)acetamide derivatives (): Quinoxaline cores offer distinct electronic properties (e.g., enhanced π-π stacking) compared to quinoline, affecting interactions with DNA or kinases .
Antimicrobial Analogs
- N-(p-tolyl)acetamide-derived quinolines (): Exhibited potent anti-tubercular activity (MIC 0.26 mg/mL against Mycobacterium tuberculosis), suggesting that methyl substituents on the acetamide’s aryl group enhance activity compared to the quinolin-3-yl group .
Data Tables
Table 1: Structural and Functional Comparison
*Estimated based on molecular formulas.
Research Findings and Trends
- Synthetic Accessibility: this compound derivatives are synthesized via acetylation or coupling reactions, while complex hybrids (e.g., triazoles) require multi-step routes like Suzuki coupling or click chemistry .
- Bioactivity Correlations : Electron-withdrawing groups (e.g., -Br, -CF₃) and heterocyclic extensions (e.g., triazoles) generally enhance anticancer and antimicrobial activities compared to the parent compound .
- Physicochemical Properties: Bulky substituents (e.g., diphenylquinoxaline) reduce solubility but improve target specificity, whereas polar groups (e.g., sulfamoyl) balance hydrophilicity .
Biological Activity
N-(Quinolin-3-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a quinoline moiety, which consists of a fused benzene and pyridine ring. This structural configuration is significant as it influences the compound's interaction with biological targets, enhancing its activity profile.
Biological Activities
This compound exhibits a range of biological activities, including:
- Antimicrobial Properties : It has shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis and other pathogens.
- Antitumor Activity : Several studies indicate its potential in inhibiting tumor cell proliferation, particularly in breast cancer cell lines.
- Cytotoxicity : The compound has demonstrated cytotoxic effects on human endothelial cells, suggesting a need for careful evaluation in therapeutic contexts.
Table 1: Summary of Biological Activities
The mechanisms underlying the biological activities of this compound involve interactions with specific enzymes or receptors. For instance, its antimicrobial action may be linked to the inhibition of bacterial enzyme function or disruption of cellular integrity. In anticancer applications, it may induce apoptosis or inhibit cell cycle progression in tumor cells.
Case Studies
- Antimicrobial Efficacy : A study highlighted the compound's effectiveness against M. bovis BCG, demonstrating a promising MIC value that suggests potential for tuberculosis treatment. Further analog studies revealed that modifications to the quinoline structure could enhance antibacterial properties while reducing cytotoxicity to human cells .
- Antitumor Activity : Research focusing on novel quinoline derivatives indicated that this compound derivatives exhibited significant cytotoxicity against breast cancer cells (MCF7). The structure-activity relationship (SAR) analysis provided insights into how specific substitutions on the quinoline ring could optimize therapeutic efficacy .
Applications in Drug Development
Given its promising biological activities, this compound is being explored as a lead compound for drug development. Its structural similarities with other bioactive compounds suggest potential for creating novel therapeutics targeting various diseases.
Table 2: Comparison with Related Compounds
Compound Name | Structure Type | Biological Activity |
---|---|---|
2-Cyano-N-(quinolin-3-yl)acetamide | Quinoline derivative | Antitumor activity |
N-(2-Arylethyl)quinolin-3-amines | Quinoline derivative | Antimicrobial properties |
2-Chloro-N-(quinolin-3-yl)acetamide | Halogenated quinoline | Anticancer and antimicrobial activities |
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing N-(Quinolin-3-yl)acetamide, and how do reaction conditions influence yield?
- Synthesis Protocol :
- Step 1 : Condensation of quinolin-3-amine with acetyl chloride in anhydrous dichloromethane under nitrogen atmosphere .
- Step 2 : Reflux at 60–70°C for 6–8 hours, followed by neutralization with sodium bicarbonate.
- Step 3 : Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).
- Critical Parameters :
- Solvent polarity (e.g., dichloromethane vs. THF) affects reaction kinetics .
- Temperature exceeding 70°C may lead to side reactions (e.g., quinoline ring oxidation) .
- Yield Optimization : Typical yields range from 65–80%, with purity >95% confirmed by HPLC .
Q. Which analytical techniques are most reliable for confirming the structure of this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ 2.15 (s, 3H, CH₃), δ 7.35–8.90 (m, 7H, aromatic protons) .
- ¹³C NMR : Carbonyl signal at δ 169.5 ppm; quinoline carbons between δ 120–150 ppm .
Q. What are the solubility properties of this compound in common laboratory solvents?
- High Solubility : DMSO, DMF (>50 mg/mL).
- Moderate Solubility : Ethanol, acetone (10–20 mg/mL).
- Low Solubility : Water, hexane (<1 mg/mL).
- Note : Solubility data derived from experimental trials using gravimetric analysis .
Q. What safety protocols are recommended for handling this compound in the lab?
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of acetyl chloride vapors .
- Waste Disposal : Neutralize acidic byproducts before disposal .
II. Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate byproduct formation during synthesis?
- Common Byproducts :
- N-Acetylquinolin-3-amine oxide (from quinoline oxidation under aerobic conditions) .
- Diacetylated derivatives (excess acetyl chloride).
- Mitigation Strategies :
- Use inert atmosphere (N₂/Ar) to prevent oxidation .
- Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) to terminate at optimal conversion .
Properties
IUPAC Name |
N-quinolin-3-ylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-8(14)13-10-6-9-4-2-3-5-11(9)12-7-10/h2-7H,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAECZJVLTOQMGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=CC=CC=C2N=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70202519 | |
Record name | Acetamide, N-3-quinolinyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70202519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5417-50-5 | |
Record name | 3-Acetylaminoquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005417505 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC7654 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7654 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetamide, N-3-quinolinyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70202519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Acetylaminoquinoline | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2R89AL5JHA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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